molecular formula C8H6N6OS B11198797 4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11198797
M. Wt: 234.24 g/mol
InChI Key: CDYHNNLBIISIGB-UHFFFAOYSA-N
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Description

4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that incorporates a thiophene ring, a triazole ring, and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then reacted with sodium azide to form the triazole ring. The oxadiazole ring can be formed by the reaction of the triazole intermediate with a suitable nitrile oxide .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene.

    Triazole derivatives: Compounds like 1,2,3-triazole.

    Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole.

Uniqueness

4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N6OS

Molecular Weight

234.24 g/mol

IUPAC Name

4-(5-thiophen-2-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H6N6OS/c9-7-8(12-15-11-7)14-5(4-10-13-14)6-2-1-3-16-6/h1-4H,(H2,9,11)

InChI Key

CDYHNNLBIISIGB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=NN2C3=NON=C3N

Origin of Product

United States

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